molecular formula C7H18ClN B161466 Triethylmethylammonium chloride CAS No. 10052-47-8

Triethylmethylammonium chloride

Cat. No.: B161466
CAS No.: 10052-47-8
M. Wt: 151.68 g/mol
InChI Key: NIUZJTWSUGSWJI-UHFFFAOYSA-M
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Description

It is a white to almost white powder that is soluble in water and has a melting point of 282-284°C . This compound is commonly used in organic synthesis and as a phase transfer catalyst.

Mechanism of Action

Target of Action

Triethylmethylammonium chloride is a quaternary ammonium salt that primarily targets the respiratory system . It is also known to interact with organic cation transporters .

Mode of Action

The compound acts as an organic template in the synthesis of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The compound’s interaction with its targets leads to changes in the structure and function of the targets, thereby influencing the downstream effects.

Biochemical Pathways

This compound affects various biochemical pathways. It is used as a catalyst in oxidation reactions, sulfidation of alkenes, and cyanation reactions . It also serves as an ionic surfactant , aiding in wetting, emulsification, and reduction of surface tension .

Pharmacokinetics

The systemic pharmacokinetics and tissue distribution of this compound have been studied, particularly in the context of experimental kidney failure . .

Result of Action

The primary result of the action of this compound is the synthesis of zeolites, which are applicable as catalysts . Additionally, it serves as a surfactant in aqueous solutions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is soluble in water , which can affect its distribution and action. It is stable and safe to use and handle . Upon addition of water, chlorine gas is released in a controlled manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N-methylethanaminium chloride can be synthesized through the reaction of triethylamine with methyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C2H5)3N+CH3Cl(C2H5)2NCH3Cl(C_2H_5)_3N + CH_3Cl \rightarrow (C_2H_5)_2NCH_3Cl (C2​H5​)3​N+CH3​Cl→(C2​H5​)2​NCH3​Cl

The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N-Diethyl-N-methylethanaminium chloride involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-methylethanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles to form different products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with hydroxide ions will produce N,N-diethyl-N-methylethanolamine, while reaction with cyanide ions will produce N,N-diethyl-N-methylacetonitrile .

Scientific Research Applications

N,N-Diethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylethanolammonium chloride: This compound has a similar structure but contains a hydroxyl group instead of a methyl group.

    N,N-Dimethylethanaminium chloride: This compound has two methyl groups instead of ethyl groups.

    N,N-Diethyl-N-methylbenzylammonium chloride: This compound contains a benzyl group instead of an ethyl group.

Uniqueness

N,N-Diethyl-N-methylethanaminium chloride is unique due to its specific combination of ethyl and methyl groups, which provides it with distinct solubility and reactivity properties. Its ability to act as an effective phase transfer catalyst sets it apart from other similar compounds .

Properties

IUPAC Name

triethyl(methyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUZJTWSUGSWJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

302-57-8 (Parent)
Record name N,N-Diethyl-N-methylethanaminium chloride
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DSSTOX Substance ID

DTXSID0044498
Record name N,N-Diethyl-N-methylethanaminium chloride
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Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10052-47-8
Record name Triethylmethylammonium chloride
Source CAS Common Chemistry
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Record name N,N-Diethyl-N-methylethanaminium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1)
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Record name N,N-Diethyl-N-methylethanaminium chloride
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Record name Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1)
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Record name N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE
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Q & A

Q1: How does MTAC influence the crystallization of ZSM-12 zeolite?

A1: MTAC plays a crucial role in directing the formation of the ZSM-12 zeolite framework. Research indicates that MTAC, used individually or in conjunction with n-butylamine, impacts the crystallization kinetics and physicochemical properties of the resulting zeolite. [, ] For instance, using MTAC with n-butylamine at a specific ratio led to highly crystalline ZSM-12 with enhanced micropore area and acidity. [] This highlights MTAC's ability to tune zeolite characteristics for desired applications.

Q2: Can MTAC be used to synthesize high-silica ZSM-12 zeolites with incorporated tin?

A2: Yes, research shows that MTAC is effective in synthesizing high-silica ZSM-12 zeolites incorporating tin, which are particularly interesting for catalytic applications. [] While other SDAs like tetraethylammonium hydroxide and tetraethylammonium bromide proved ineffective in this specific synthesis, MTAC facilitated the formation of the desired structure. This highlights the SDA-specific influence on zeolite formation.

Q3: What catalytic applications benefit from the use of MTAC-derived zeolites?

A3: ZSM-12 zeolites, synthesized using MTAC as an SDA, demonstrate promising catalytic activity in various reactions. One notable example is the isomerization of glucose to fructose. [] Studies reveal that tin-incorporated high-silica ZSM-12, synthesized using MTAC, exhibits remarkable activity and selectivity for this reaction, highlighting its potential in biomass conversion processes.

Q4: Are there any studies investigating the effect of MTAC's structure on its role as an SDA?

A4: While specific studies focusing on MTAC's structure-activity relationship in zeolite synthesis are limited in the provided literature, research does emphasize the importance of the SDA's structure in the crystallization process. [] Different SDAs, including MTAC, influence the zeolite's pore size, morphology, and ultimately its catalytic performance. Further investigation into how modifications of MTAC's structure affect its SDA properties would provide valuable insights.

Q5: Besides zeolite synthesis, are there other applications where MTAC is utilized?

A5: Yes, MTAC finds applications beyond zeolite synthesis. It is employed in the development of advanced materials, such as functionalized carbon nanotubes for ultrafiltration membranes. [] In this context, MTAC serves as an anchoring point for grafting polymer brushes onto carbon nanotubes, enhancing the membrane's antifouling and antimicrobial properties. This showcases the versatility of MTAC in diverse material science applications.

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